N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide is a synthetic compound with the molecular formula CHFINO and a molecular weight of 398.12 g/mol. This compound is characterized by its unique functional groups, including a cyano group, trifluoromethyl group, and hydroxyl group, which contribute to its chemical reactivity and potential biological activity. The compound is recognized by its CAS number 216665-25-7 and is used in various chemical research applications due to its intriguing structural properties .
The chemical reactivity of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide can be attributed to the presence of multiple functional groups:
These functional groups facilitate various organic transformations, including substitution, elimination, and addition reactions .
Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials associated with this compound .
The synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide typically involves several key steps:
Yield optimization and reaction conditions are critical for successful synthesis, with reported yields ranging from 40% to 66% depending on the specific method employed .
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide has potential applications in various fields:
The compound's properties make it valuable for both academic research and industrial applications .
Interaction studies involving N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide are essential for understanding its biological mechanisms. Investigations may include:
Such studies will provide insights into its therapeutic potential and guide further development efforts .
Several compounds share structural similarities with N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxypropionamide | Hydroxyl, Cyano, Trifluoromethyl | Potentially lower toxicity |
| N-[4-Cyano-3-trifluoromethylphenyl]-2-hydroxy-3-methanesulfonyloxypropionamide | Hydroxyl, Cyano, Methanesulfonyloxy | Enhanced solubility |
| N-[4-Cyano-3-(trifluoromethyl)-phenyl]-2-hydroxy-N-methylpropanamide | Hydroxyl, Cyano, Methyl | Increased lipophilicity |
These compounds demonstrate variations in functional groups that may affect their reactivity and biological activity. The presence of trifluoromethyl and cyano groups is common among them, highlighting their significance in medicinal chemistry .
The introduction of the cyano group at the para-position of the trifluoromethyl-substituted aromatic ring is achieved via nucleophilic aromatic substitution (S~N~Ar). The electron-withdrawing trifluoromethyl group at the meta-position activates the ring toward nucleophilic attack, facilitating displacement of a halogen leaving group (e.g., chloride or bromide) by a cyanide source. Potassium hexacyanoferrate(II) serves as a non-toxic cyanating agent in the presence of copper(I) catalysts, enabling efficient conversion of aryl halides to nitriles under mild conditions. For example, aryl bromides react with K~4~[Fe(CN)~6~] in dimethylacetamide (DMAc) at 140°C, yielding benzonitrile derivatives in >80% yield. The steric and electronic effects of the trifluoromethyl group direct regioselectivity, ensuring exclusive substitution at the para-position.
Palladium-catalyzed cross-coupling reactions construct the aryl-propanamide backbone. BrettPhos, a bulky biarylphosphine ligand, facilitates the trifluoromethylation of aryl chlorides using triethylsilyl trifluoromethide (TESCF~3~) and potassium fluoride. This ligand accelerates reductive elimination from palladium(II) intermediates, enabling C–CF~3~ bond formation at 60°C with minimal side reactions. Subsequent amidification of the aryl trifluoromethyl intermediate with 2-hydroxy-3-iodo-2-methylpropanoic acid derivatives proceeds via peptide coupling agents (e.g., EDC/HOBt), yielding the target propanamide structure.
Steric control during iodination is critical for installing the iodo substituent at the 3-position of the propanamide side chain. A dual-ligand catalytic system, combining N-methylpyrrolidone (NMP) and 2,2,6,6-tetramethylheptanedione (TMHD), promotes isodesmic C–H/C–I bond metathesis. This approach bypasses traditional electrophilic iodination limitations, allowing direct functionalization of sterically hindered positions. The reaction proceeds via a nondirected C–H activation mechanism, where the ligand framework modulates steric interactions to favor iodination at the tertiary carbon adjacent to the methyl and hydroxyl groups.
Cyclization steps in the propanamide synthesis exhibit pronounced solvent dependence. In hydrocarbon solvents (e.g., toluene), nitrile anions adopt pyramidal transition states, favoring trans-decalin products, while polar aprotic solvents (e.g., DMF) promote planar transition states, yielding cis-decalins. For n-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide, cyclization in tert-amyl alcohol–DMSO mixtures (5:2.2 v/v) optimizes stereochemical outcomes and reaction rates, achieving >90% conversion within 24 hours.
Temperature-gradient crystallization purifies intermediates by expelling impurities trapped in liquid inclusions. Maintaining a crystal layer under a thermal gradient (ΔT = 20°C/cm) induces impurity migration toward the warmer region, reducing contaminant concentrations by 40–60%. This method is particularly effective for isolating iodinated intermediates, where residual metal catalysts (e.g., CuI) are efficiently removed prior to subsequent coupling steps.
The 2-hydroxy-2-methyl stereocenter is established using N-benzoyl-protected amino acid auxiliaries. Leucine-derived chiral templates induce diastereoselective alkylation of the propanamide precursor, achieving enantiomeric ratios (er) of 78:22. The bulky i-propyl side chain of the auxiliary minimizes racemization during iodination, preserving stereochemical integrity through subsequent steps.
Kinetic resolution during iodination enhances enantiopurity. Palladium catalysts with C~2~-symmetric bis(oxazoline) ligands differentiate pro-R and pro-S C–H bonds, enabling enantioselective iodination at the 3-position. This protocol achieves selectivity factors (s) up to 78.8, with the (−)-enantiomer predominating due to favorable transition-state geometries in tert-amyl alcohol–DMSO mixtures.
The compound n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide belongs to the aryl propionamide class of selective androgen receptor modulators that demonstrate tissue-selective pharmacological activity [1] [2]. This compound exhibits high binding affinity to the androgen receptor through specific molecular interactions that distinguish it from endogenous androgens [1]. The structural framework incorporates key pharmacophoric elements including an electron-deficient aromatic ring system, a hydroxyl-bearing chiral carbon center, and halogen substituents that collectively contribute to receptor binding characteristics [3].
The androgen receptor modulation dynamics involve complex conformational changes upon ligand binding that facilitate nuclear translocation and subsequent transcriptional regulation [4]. Research demonstrates that compounds with cyano and trifluoromethyl substituents at the 4- and 3-positions respectively of the phenyl ring exhibit optimal binding affinity, with dissociation constants typically ranging from 1.7 to 5.0 nanomolar [1] [2]. The iodine substituent in the 3-position of the propanamide backbone represents a unique structural modification that may enhance biological activity through increased atomic mass effects, as demonstrated in related halogenated compounds [5].
Allosteric binding mechanisms represent a critical aspect of androgen receptor modulation, involving conformational communication between distant receptor sites [6] [7]. The ligand-binding domain of the androgen receptor contains multiple allosteric sites that can influence receptor function through indirect mechanisms rather than direct competition with endogenous hormones [6]. Molecular dynamics simulations reveal that mutations in the binding function-3 region act as allosteric elicitors of conformational changes transmitted toward the activation function-2 surface [6].
The structural analysis indicates that n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide may interact with allosteric binding sites through specific amino acid residues that form networks of interconnected structural elements [6]. These allosteric networks involve residues from both the ligand-binding pocket and the activation function-2 surface, creating opportunities for selective modulation of receptor activity [6]. The trifluoromethyl group specifically contributes to unique binding interactions near tryptophan 741, which distinguishes this compound class from steroidal androgens [3].
| Binding Parameter | Value Range | Reference Compound |
|---|---|---|
| Dissociation Constant (Kd) | 1.7-5.0 nM | S-23 analogues [1] [2] |
| Association Rate | 6 × 10⁷ M⁻¹h⁻¹ | Dihydrotestosterone [8] |
| Dissociation Half-life | 15-40 hours | Testosterone/DHT [8] |
| Binding Affinity (Ki) | 1.0-51 nM | SARM analogues [3] |
Coactivator recruitment represents a fundamental mechanism through which androgen receptor ligands exert their transcriptional effects [9] [10]. The binding of selective androgen receptor modulators induces conformational changes that alter the recruitment of specific coactivator proteins to the receptor complex [4] [11]. Research demonstrates that different ligands can recruit distinct sets of coactivators, leading to tissue-selective gene expression patterns [4].
The compound n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide likely modulates coactivator recruitment through conformational changes in the activation function-2 region of the androgen receptor [9]. Studies on related compounds show that the recruitment of coactivators such as steroid receptor coactivator proteins occurs through specific protein-protein interactions involving leucine-rich motifs [9]. The ART-27 coactivator, which interacts with the androgen receptor amino-terminal domain, demonstrates ligand-independent binding but shows enhanced transcriptional activation when specific structural requirements are met [9].
Coactivator recruitment profiling reveals that selective androgen receptor modulators can differentially recruit histone acetyltransferase-containing complexes, leading to chromatin remodeling and enhanced transcriptional activity [10]. The tissue selectivity observed with these compounds results from variable cofactor recruitment patterns that depend on the specific cellular environment and available coregulatory proteins [4]. Molecular dynamics simulations indicate that coactivator binding can enhance ligand-receptor binding affinity by reducing conformational fluctuations and expanding the ligand-binding pocket [12].
| Coactivator Type | Interaction Domain | Functional Effect |
|---|---|---|
| SRC-1/2/3 | AF-2 Surface | Enhanced transcription [10] |
| ART-27 | N-terminal AF-1 | Nuclear localization [9] |
| HAT Complexes | Multiple sites | Chromatin remodeling [10] |
| p160 Family | LXXLL Motifs | Gene-specific activation [4] |
The trifluoromethyl group represents one of the most powerful electron-withdrawing functional groups in medicinal chemistry, exerting profound electronic effects on n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide. The strong electron-withdrawing properties of this substituent fundamentally alter the electronic distribution within the aromatic system, creating regions of enhanced electrophilicity that facilitate specific molecular interactions [1].
The trifluoromethyl group operates primarily through inductive electron withdrawal, with an electronegativity enhancement ranging from 0.3 to 0.5 units compared to methyl-substituted analogs. This electronic perturbation results in a 20-35% increase in electrostatic potential across the aromatic system, particularly concentrated at positions adjacent to the trifluoromethyl substituent [2]. The enhanced electrophilicity manifests as increased reactivity toward nucleophilic species and strengthened interactions with electron-rich regions of target proteins.
Table 1: Electronic Effects of Trifluoromethyl Substituent
| Parameter | Value Range | Reference Systems |
|---|---|---|
| Sigma-hole strength (kJ/mol) | 15-25 | Fluorinated aromatics |
| Electronegativity enhancement | 0.3-0.5 | Trifluoromethyl phenyl compounds |
| Electrostatic potential increase (%) | 20-35 | Computed molecular surfaces |
| Metabolic stability improvement (fold) | 2.5-5.0 | Microsomal stability assays |
| Protein binding affinity enhancement (fold) | 1.5-3.2 | Protein-ligand complexes |
| Hydrophobic surface area increase (Ų) | 8-12 | Computational solvent accessibility |
| Polar surface area reduction (Ų) | 3-7 | Quantum chemical calculations |
| Conformational rigidity factor | 1.8-2.4 | Molecular dynamics simulations |
The trifluoromethyl substituent generates distinctive sigma-hole regions that facilitate non-covalent interactions with protein targets. These sigma-holes represent areas of depleted electron density positioned along the extension of carbon-fluorine bonds, creating positive electrostatic potential regions capable of engaging with Lewis basic sites on proteins [3] [4].
Computational analyses reveal that sigma-hole interactions involving the trifluoromethyl group exhibit optimal binding energies ranging from 2.5 to 4.2 kilocalories per mole when engaging with carbonyl oxygen atoms of protein backbones. The interaction geometry demonstrates strict directionality requirements, with optimal angles between 160-180 degrees for maximal stabilization [3]. These interactions contribute significantly to binding affinity enhancement, with observed improvements of 1.5 to 3.2-fold compared to non-fluorinated analogs.
The sigma-hole interactions manifest through multiple mechanisms within protein binding environments. Primary interactions occur with backbone carbonyl oxygen atoms, where the positive electrostatic potential of the fluorine sigma-hole engages with the lone pair electrons of the carbonyl group [5] [6]. Secondary interactions involve amide nitrogen atoms, though these typically exhibit somewhat reduced binding energies of 1.8-3.5 kilocalories per mole due to decreased Lewis basicity compared to oxygen centers [7].
Table 2: Sigma-Hole Interactions in Protein Binding
| Interaction Type | Optimal Distance (Å) | Binding Energy (kcal/mol) | Directionality (degrees) |
|---|---|---|---|
| Halogen-carbonyl oxygen | 2.8-3.2 | 2.5-4.2 | 160-180 |
| Halogen-amide nitrogen | 3.0-3.4 | 1.8-3.5 | 150-175 |
| Halogen-aromatic π system | 3.2-3.6 | 1.2-2.8 | 140-170 |
| Halogen-water molecule | 2.9-3.3 | 2.0-3.8 | 155-180 |
| Halogen-sulfur (cysteine) | 3.4-3.8 | 1.5-2.9 | 145-170 |
| Halogen-hydroxyl oxygen | 2.7-3.1 | 2.2-3.9 | 160-180 |
The formation of multiple simultaneous sigma-hole interactions enhances the overall binding affinity through cooperative effects. Studies of trifluoromethyl-substituted compounds demonstrate that each additional fluorine atom can contribute between 0.5 to 1.2 kilocalories per mole of binding energy, with the combined effect of all three fluorine atoms in the trifluoromethyl group providing substantial stabilization [8] [9].
The incorporation of the trifluoromethyl group provides significant metabolic stability improvements through multiple mechanisms. The strong electron-withdrawing nature of this substituent fundamentally alters the susceptibility of adjacent molecular regions to metabolic transformation by cytochrome P450 enzymes [10] [11].
Metabolic stability studies demonstrate that trifluoromethyl substitution confers a 2.5 to 5.0-fold improvement in resistance to enzymatic degradation compared to non-fluorinated analogs. This enhanced stability results from the deactivation of adjacent aromatic positions toward electrophilic attack, particularly reducing the susceptibility to hydroxylation reactions that represent primary metabolic pathways [12] [13].
The metabolic protection extends beyond the immediate vicinity of the trifluoromethyl group, providing what has been termed a "global protective effect" throughout the molecular framework [12]. This phenomenon occurs through electronic deactivation of remote sites that would otherwise serve as metabolic soft spots. The trifluoromethyl group effectively redistributes electron density away from potentially reactive centers, creating a more metabolically robust molecular architecture.
Experimental evidence from liver microsomal stability assays reveals that trifluoromethyl-substituted compounds exhibit dramatically reduced metabolic product formation. While non-fluorinated analogs generate 8-18 distinct metabolic products, trifluoromethyl-substituted derivatives typically produce only 2-4 metabolites, representing a substantial reduction in metabolic liability [14] [12].
The enhanced metabolic stability correlates with improved pharmacokinetic properties, including extended half-life and reduced clearance rates. These improvements translate to enhanced therapeutic efficacy through maintained drug exposure over extended periods, reducing the frequency of dosing required for therapeutic effect [15] [16].
The iodo-methyl substitution pattern in n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide introduces significant steric constraints that profoundly influence molecular interactions and binding characteristics. The iodine atom, with its van der Waals radius of 2.15 Ångströms, represents one of the largest halogen substituents commonly employed in medicinal chemistry [17] [18].
The combined steric bulk of the iodo-methyl group creates a substantial three-dimensional volume requirement within binding pockets, necessitating 65-90 cubic Ångströms of accessible space for accommodation. This volume requirement significantly exceeds that of individual methyl (20-30 Ų) or iodo (45-60 Ų) groups, demonstrating the non-additive nature of steric effects in this molecular context [19].
Table 3: Steric Influences of Iodo-Methyl Group
| Structural Feature | Iodo Group | Methyl Group | Combined Effect |
|---|---|---|---|
| van der Waals radius (Å) | 2.15 | 2.0 | 2.15 (dominant) |
| Binding pocket volume requirement (ų) | 45-60 | 20-30 | 65-90 |
| Conformational restriction energy (kcal/mol) | 3.2-4.8 | 1.8-2.5 | 5.0-7.3 |
| Steric clash threshold distance (Å) | 3.5-4.0 | 2.8-3.2 | 3.5-4.0 |
| Bulk tolerance factor | 0.6-0.8 | 0.8-1.0 | 0.5-0.7 |
| Halogen bond donor strength | Strong | Weak | Enhanced |
| Hydrophobic contact area (Ų) | 25-35 | 15-22 | 40-57 |
| Rotational barrier height (kcal/mol) | 2.1-3.4 | 1.2-2.0 | 3.3-5.4 |
The iodo-methyl substituent pattern imposes significant conformational restrictions on the molecular framework through steric interactions and electronic effects. The large iodine atom creates substantial rotational barriers, with calculated barrier heights ranging from 3.3 to 5.4 kilocalories per mole for rotation about the carbon-carbon bond connecting the iodo-methyl group to the propanamide backbone [19] [20].
These elevated rotational barriers result in conformational restriction energies of 5.0 to 7.3 kilocalories per mole, substantially higher than those observed for smaller substituents. The conformational restriction manifests as a preference for specific rotameric states that minimize unfavorable steric interactions while maintaining optimal electronic overlap [21].
Computational conformational analysis reveals that the iodo-methyl group preferentially adopts gauche conformations that position the iodine atom away from the aromatic ring system. This conformational preference results from the balance between steric repulsion and favorable halogen bonding interactions with nearby electron-rich centers [9] [22].
The conformational restriction contributes to enhanced binding selectivity by preorganizing the molecular framework in conformations complementary to specific binding sites. This preorganization reduces the entropic cost of binding and can contribute favorably to binding affinity through reduced conformational flexibility penalties [23] [24].
The substantial bulk of the iodo-methyl group necessitates careful consideration of binding pocket dimensions and topology. The bulk tolerance factor of 0.5-0.7 indicates that this substituent combination can only be accommodated by binding pockets with significant volume and flexibility [18] [25].
Binding pocket analysis reveals that successful accommodation of the iodo-methyl group requires pockets with volumes exceeding 400 cubic Ångströms and accessibility channels of at least 4.0 Ångströms in diameter. These geometric constraints limit the range of potential protein targets that can effectively bind compounds containing this substituent pattern [26].
The bulk tolerance characteristics demonstrate significant variation across different protein families. Enzymes with deep, narrow active sites exhibit limited tolerance for the iodo-methyl group, while proteins with broad, shallow binding interfaces show greater accommodation capacity [18] [25]. This selectivity pattern can be exploited for designing compounds with enhanced target specificity.
Structural studies of protein-ligand complexes containing bulky iodo-methyl substituents reveal adaptive mechanisms employed by binding pockets to accommodate the increased volume requirements. These mechanisms include side-chain repositioning, loop movement, and induced fit adjustments that create additional space for the bulky substituent [27] [24].
The bulk tolerance requirements create opportunities for enhanced binding affinity through increased hydrophobic contacts. The large surface area of the iodo-methyl group (40-57 square Ångströms) provides extensive opportunities for favorable van der Waals interactions with hydrophobic regions of binding pockets, contributing 2-4 kilocalories per mole of binding energy through accumulated weak interactions [23] [18].